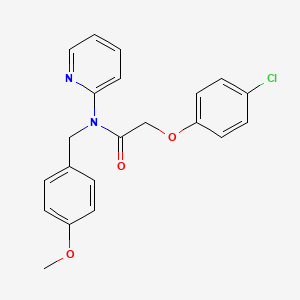![molecular formula C15H13N3O4 B11343957 2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11343957.png)
2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of applications in medicinal chemistry, particularly as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxyphenoxy Substitution: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a suitable benzodiazole derivative with 2-methoxyphenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the phenoxy group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenolic and benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, 2-methoxyphenol, methyl iodide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-[(2-aminophenoxy)methyl]-5-nitro-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazole derivatives.
Hydrolysis: Phenolic and benzodiazole derivatives.
Scientific Research Applications
2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs targeting various biological pathways.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group enhances the compound’s binding affinity to target proteins, facilitating its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 2-[(2-methoxyphenoxy)methyl]-5-amino-1H-1,3-benzodiazole
Uniqueness
2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is unique due to the presence of both the nitro and methoxyphenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O4/c1-21-13-4-2-3-5-14(13)22-9-15-16-11-7-6-10(18(19)20)8-12(11)17-15/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
VZPUODBRSFBHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11343877.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343879.png)
![Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343885.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11343887.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11343926.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11343932.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11343934.png)
![4-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11343939.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343943.png)

![1-(benzylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11343945.png)

![2-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343950.png)
